3-(phenylsulfamoyl)propanoic Acid

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Source 3-(phenylsulfamoyl)propanoic acid (CAS 61759-00-0) as a premier scaffold for your drug discovery programs. Its unique architecture, with the sulfamoyl group directly on the propanoic acid chain, offers a distinct LogP and hydrogen bonding profile compared to phenyl-substituted isomers, enabling novel SAR exploration, especially for PPAR-targeting metabolic therapies. With high purity (≥95%) and bifunctional reactivity, it is ideal for building diverse, high-quality derivative libraries.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 61759-00-0
Cat. No. B1337725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfamoyl)propanoic Acid
CAS61759-00-0
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O
InChIInChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
InChIKeyUYRCRWSSMXOTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfamoyl)propanoic Acid (CAS 61759-00-0) for Research and Procurement: Key Specifications and Class Distinction


3-(Phenylsulfamoyl)propanoic acid (CAS 61759-00-0) is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol [1]. It belongs to the class of sulfamoyl carboxylic acids, characterized by a phenylsulfamoyl group attached to a propanoic acid backbone . This compound is primarily utilized as a versatile small molecule scaffold in organic synthesis and medicinal chemistry research . Available purity grades typically range from 95% to 99% from reputable vendors .

Why In-Class Substitution of 3-(Phenylsulfamoyl)propanoic Acid Is Not Recommended: Structural and Functional Distinctions


Generic substitution among sulfamoyl-containing compounds is not recommended due to significant differences in the position of the sulfamoyl group relative to the carboxylic acid moiety. 3-(Phenylsulfamoyl)propanoic acid features a direct attachment of the sulfamoyl group to the propanoic acid chain, whereas many in-class analogs, such as 3-(4-sulfamoylphenyl)propanoic acid (CAS 90610-69-8), place the sulfamoyl group on a phenyl ring [1]. This structural variation influences molecular properties such as LogP, hydrogen bonding capacity, and biological target engagement [2]. Furthermore, the compound is specifically described as a versatile small molecule scaffold, indicating its utility in generating diverse derivative libraries, a role not explicitly assigned to its positional isomers .

Quantitative Differentiation of 3-(Phenylsulfamoyl)propanoic Acid from Structural Analogs


Structural Distinction: Direct Sulfamoyl-Propanoic Acid Linkage vs. Phenyl-Sulfamoyl Separation

3-(Phenylsulfamoyl)propanoic acid differs fundamentally from 3-(4-sulfamoylphenyl)propanoic acid (CAS 90610-69-8) and 3-[4-(phenylsulfamoyl)phenyl]propanoic acid in the connectivity of the sulfamoyl group. In the target compound, the sulfamoyl group is directly attached to the propanoic acid chain, whereas in the comparators, the sulfamoyl group is separated by a phenyl ring [1]. This results in a molecular weight of 229.26 g/mol for the target compound, compared to 229.26 g/mol for 3-(4-sulfamoylphenyl)propanoic acid and 305.35 g/mol for 3-[4-(phenylsulfamoyl)phenyl]propanoic acid [2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Class-Level PPAR Agonist Activity of Phenylsulfamoyl Compounds

Phenylsulfamoyl compounds, including 3-(phenylsulfamoyl)propanoic acid, are claimed as peroxisome proliferator-activated receptor (PPAR) agonists in Pfizer Inc. patents [1]. While specific EC50 values for this exact compound are not publicly available, the class has demonstrated activity in modulating plasma lipid levels, including elevating HDL-C and lowering LDL-C and triglycerides in mammalian models [2].

PPAR Agonist Metabolic Disease Drug Discovery

Purity Grade Availability: 95% to >99% from Global Suppliers

Vendors supply 3-(phenylsulfamoyl)propanoic acid at purity grades ranging from 95% to >99%, as confirmed by HPLC and NMR analyses . This compares favorably with the typical 96% purity specification for 3-(4-sulfamoylphenyl)propanoic acid from major suppliers .

Chemical Synthesis Quality Control Procurement

Versatile Small Molecule Scaffold Designation

3-(Phenylsulfamoyl)propanoic acid is explicitly described as a versatile small molecule scaffold . This designation is not uniformly applied to its structural analogs such as 3-(4-sulfamoylphenyl)propanoic acid, which is more commonly referred to as a carbonic anhydrase inhibitor .

Scaffold Chemistry Library Synthesis Drug Discovery

Optimal Use Cases for 3-(Phenylsulfamoyl)propanoic Acid in Research and Development


PPAR Agonist Drug Discovery Programs

Based on class-level evidence of PPAR agonist activity, 3-(phenylsulfamoyl)propanoic acid serves as a valuable starting point for medicinal chemistry campaigns targeting metabolic disorders, including dyslipidemia and diabetes [1]. The compound's structural distinction from other sulfamoyl analogs allows for exploration of unique SAR space.

Chemical Biology Probe Development

As a versatile small molecule scaffold, 3-(phenylsulfamoyl)propanoic acid is ideal for generating focused libraries of derivatives for chemical biology applications . Its high purity availability (≥95%) supports robust assay development and target validation studies.

Synthetic Intermediate for Complex Molecule Construction

The compound's bifunctional nature (carboxylic acid and sulfonamide) enables its use as a key intermediate in the synthesis of more complex phenylsulfamoyl-containing molecules, including potential pharmaceuticals and agrochemicals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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